molecular formula C8H11N3O4 B13116526 (S)-1-(2-amino-2-carboxyethyl)-3-methylpyrimidine-2,4-dione

(S)-1-(2-amino-2-carboxyethyl)-3-methylpyrimidine-2,4-dione

Cat. No.: B13116526
M. Wt: 213.19 g/mol
InChI Key: OUAOUEYGUCVGCW-YFKPBYRVSA-N
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Description

(S)-2-Amino-3-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is a complex organic compound that features a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as amino acids and pyrimidine derivatives. Reaction conditions often include controlled temperatures, pH levels, and the use of catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(S)-2-Amino-3-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid
  • 3-Amino-2-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid

Uniqueness

(S)-2-Amino-3-(3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

(2S)-2-amino-3-(3-methyl-2,4-dioxopyrimidin-1-yl)propanoic acid

InChI

InChI=1S/C8H11N3O4/c1-10-6(12)2-3-11(8(10)15)4-5(9)7(13)14/h2-3,5H,4,9H2,1H3,(H,13,14)/t5-/m0/s1

InChI Key

OUAOUEYGUCVGCW-YFKPBYRVSA-N

Isomeric SMILES

CN1C(=O)C=CN(C1=O)C[C@@H](C(=O)O)N

Canonical SMILES

CN1C(=O)C=CN(C1=O)CC(C(=O)O)N

Origin of Product

United States

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